(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a substituted aniline and a substituted phenyl group, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between 2,4-dimethoxyaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the enone structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,4-dimethoxyanilino)-1-phenylbut-2-en-1-one: Similar structure but without the methyl group on the phenyl ring.
(E)-3-(2,4-dimethoxyanilino)-1-(4-chlorophenyl)but-2-en-1-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in (E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one may impart unique chemical and biological properties, such as altered reactivity or enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-7-15(8-6-13)18(21)11-14(2)20-17-10-9-16(22-3)12-19(17)23-4/h5-12,20H,1-4H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORSXKFVFRFDT-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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